1H-Benzotriazole, 1-hydroxy-, ammonium salt
Overview
Description
1H-Benzotriazole, 1-hydroxy-, ammonium salt is a chemical compound with the molecular formula C6H8N4O. It is a derivative of benzotriazole and is known for its unique properties and applications in various fields. This compound is often used as a reagent in organic synthesis due to its ability to stabilize intermediates and facilitate reactions .
Scientific Research Applications
1H-Benzotriazole, 1-hydroxy-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides. It helps in stabilizing intermediates and improving reaction yields.
Biology: The compound is used in biochemical assays and as a stabilizer for certain biological molecules.
Mechanism of Action
Target of Action
The primary target of 1H-Benzotriazole, 1-hydroxy-, ammonium salt, also known as 1-Hydroxy-1H-benzotriazole ammonium salt, is the protein kinase C (PKC) family . This compound acts as a selective kinase inhibitor and has been shown to inhibit the enzyme activity of the catalytic subunit of the PKC family .
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of the catalytic subunit of the PKC family . This inhibition results in the suppression of the proliferation of tumor cells in vitro .
Result of Action
The primary result of the action of this compound is the inhibition of tumor cell proliferation in vitro . This is achieved through the inhibition of the enzyme activity of the catalytic subunit of the PKC family .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . These precautions suggest that the compound’s action may be affected by exposure to air, dust, and direct contact.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole, 1-hydroxy-, ammonium salt plays a crucial role in biochemical reactions, especially in the formation of amide bonds during peptide synthesis. It interacts with enzymes such as protein kinase C, inhibiting its activity and thereby affecting various cellular processes. The compound also interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes, which are essential for the compound’s biochemical activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of tumor cells by interfering with the activity of protein kinase C. This inhibition leads to alterations in cell signaling pathways, resulting in changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, such as protein kinase C, through hydrogen bonding and electrostatic interactions. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound can form stable complexes with nucleic acids, affecting gene expression by modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that the compound’s inhibitory effects on cellular function can persist for several days, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the activity of target enzymes. At higher doses, the compound can cause adverse effects, including toxicity to liver and kidney tissues. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in inhibition is observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation. The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, through its inhibitory effects on cellular enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which affect its ability to diffuse through biological membranes .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and the nucleus, where it interacts with enzymes and nucleic acids. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within cells .
Preparation Methods
The synthesis of 1H-Benzotriazole, 1-hydroxy-, ammonium salt typically involves the reaction of benzotriazole with hydroxylamine. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of a catalyst to enhance the reaction rate. The industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity .
Chemical Reactions Analysis
1H-Benzotriazole, 1-hydroxy-, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other benzotriazole derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Comparison with Similar Compounds
1H-Benzotriazole, 1-hydroxy-, ammonium salt can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: The parent compound, which lacks the hydroxyl group and has different reactivity and applications.
1-Cyanobenzotriazole: A derivative used as an electrophilic cyanation reagent.
1-Hydroxybenzotriazole: Similar to the ammonium salt but without the ammonium ion, used in peptide synthesis. The uniqueness of this compound lies in its ability to stabilize intermediates and facilitate reactions without causing racemization, making it particularly valuable in peptide synthesis
Properties
IUPAC Name |
azane;1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAMACHHWVNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2592-95-2 (Parent) | |
Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979406 | |
Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63307-62-0 | |
Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63307-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-1H-benzotriazole, ammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.